Mogroside IV is a cucurbitane triterpene glycoside predominantly found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo [, , , ]. This fruit has a long history of use in traditional Chinese medicine and as a natural sweetener [, ]. Mogroside IV contributes to the characteristic sweetness of monk fruit, although it is not as intensely sweet as other mogrosides like Mogroside V [, ].
Mogroside IV is primarily extracted from the dried fruit of Siraitia grosvenorii, which has been used in traditional Chinese medicine for centuries. The fruit contains several mogrosides, with mogroside IV being one of the most studied for its sweetening properties.
Mogroside IV belongs to a class of compounds known as triterpenoid glycosides. These compounds are characterized by their structure, which includes a triterpene aglycone and one or more sugar moieties. Mogrosides are classified based on their glycosylation patterns and the specific sugars attached to the aglycone.
The synthesis of mogroside IV can be achieved through enzymatic processes involving glycosylation reactions. Various methods have been developed to optimize the production of mogrosides, including:
Recent studies have reported significant improvements in the synthesis efficiency through enzyme engineering, which enhances the catalytic activity of UGTs by up to 400-fold, allowing for controlled multi-glycosylation routes to produce mogroside IV with high conversion rates .
The enzymatic synthesis typically involves:
Mogroside IV has a complex molecular structure characterized by multiple hydroxyl groups and sugar units. Its chemical formula is , indicating it contains 30 carbon atoms, 50 hydrogen atoms, and 17 oxygen atoms.
Mogroside IV can undergo various chemical reactions, primarily involving hydrolysis and glycosylation:
The efficiency of these reactions can be influenced by factors such as enzyme specificity, reaction time, and substrate concentration. Advanced techniques like mass spectrometry are often employed to analyze reaction products and confirm molecular structures .
The sweetness of mogroside IV is attributed to its interaction with taste receptors on the tongue. It binds to sweet taste receptors (T1R2/T1R3), triggering a signaling cascade that results in the perception of sweetness without contributing calories.
Studies have shown that mogrosides can be significantly sweeter than sucrose while having negligible caloric content, making them suitable substitutes for sugar in various applications .
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to characterize its physical and chemical properties thoroughly .
Mogroside IV has gained attention in various fields due to its beneficial properties:
The identification of Mogroside IV is inextricably linked to the botanical exploration of Siraitia grosvenorii (monk fruit) in southern China. Initial Western documentation emerged in 1938 when Groff and Hoh documented the fruit's medicinal applications, though local usage dates back centuries among Buddhist monks (evidenced by its Chinese name "luo han guo" or "arhat fruit") [3]. Systematic chemical investigation commenced in 1975 when C.H. Lee first isolated crude mogrosides, followed by Tsunematsu Takemoto's groundbreaking structural elucidation of individual mogrosides in the early 1980s, which included the characterization of Mogroside IV [1] [3]. This research revealed monk fruit's unique cucurbitane-type triterpenoid glycosides, collectively termed mogrosides, with Mogroside IV identified as a major sweet constituent alongside Mogroside V and Siamenoside I [1].
Structurally, Mogroside IV (C~60~H~102~O~29~; molecular weight 1286.36 g/mol) belongs to the cucurbitane glycoside family, characterized by a tetracyclic cucurbitane skeleton (mogrol) with specific hydroxylation at C-3, C-11, and C-24 positions [1] [10]. Its sweetness intensity, approximately 425 times sweeter than sucrose, derives from a tetraglycosylated structure featuring glucose units attached at C-3 and C-24 hydroxyl groups. This places it intermediately between less sweet triglycosides (e.g., Mogroside III) and intensely sweet pentaglycosides (e.g., Mogroside V) [1] [5]. The glycosylation pattern critically influences both sweetness perception and bioactivity:
Table 1: Structural and Functional Comparison of Key Mogrosides
Compound | Glycosylation Sites | Glycosyl Units | Molecular Weight (g/mol) | Sweetness Intensity vs. Sucrose | Natural Abundance in Fruit |
---|---|---|---|---|---|
Mogroside III | C-3, C-24 | 3 glucose | 944.88 | 150–200× | Moderate (0.1–0.3%) |
Mogroside IV | C-3, C-24 | 4 glucose | 1286.36 | ~250× | High (0.4–0.8%) |
Siamenoside I | C-3, C-24 | 4 glucose + 1 rhamnose | 1290.37 | Up to 563× | Low (<0.1%) |
Mogroside V | C-3, C-24 | 5 glucose | 1420.48 | 250–425× | Highest (0.8–1.3%) |
11-Oxo-Mogroside V | C-3, C-24 | 5 glucose | 1434.46 | Lower than Mog V | Trace |
Biogenetically, Mogroside IV functions as a pivotal biosynthetic intermediate. Enzymatic hydrolysis (e.g., via β-glucosidase) converts Mogroside V → Mogroside IV → Mogroside IIIE, while glycosyltransferases can reverse this process during fruit maturation [6] [7]. This positions Mogroside IV centrally in the mogroside pathway, explaining its significant accumulation (0.4–0.8% in dried fruit) compared to minor analogs [5] [10].
For centuries, Siraitia grosvenorii fruits ("Luo Han Guo") featured prominently in Traditional Chinese Medicine (TCM) formulations targeting respiratory ailments (cough, bronchitis, sore throat) and heat-related disorders (constipation, thirst) [4] [8]. Historical texts like Bencao Gangmu (Ming Dynasty, 1578 AD) documented monk fruit decoctions combined with ingredients like lean pork or longan aril to treat "phthisis and coughs" [4]. While TCM practices utilized whole fruit extracts, modern phytochemistry attributes these effects partly to mogrosides, including Mogroside IV, through mechanisms such as:
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